REACTION_CXSMILES
|
I[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([I:8])[N:3]=1.[Na].[CH2:10]([OH:12])[CH3:11]>>[I:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:12][CH2:10][CH3:11])[N:3]=1 |^1:8|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
IC1=NC(=CN=C1)I
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum, water (40 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (4×200 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed through silica-gel
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CN=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |